molecular formula C18H33N3O3Si B14006408 Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B14006408
M. Wt: 367.6 g/mol
InChI Key: AJRMQGHLGQHHDZ-UHFFFAOYSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 2-trimethylsilylethoxymethyl (SEM)-protected imidazole moiety. Its structure combines a rigid pyrrolidine scaffold with functional groups that enhance solubility and stability, making it valuable in organic synthesis, particularly in asymmetric catalysis and medicinal chemistry. The SEM group is base-labile, allowing selective deprotection under mild conditions, while the Boc group is acid-sensitive, enabling orthogonal protection strategies. Its stereochemistry at the pyrrolidine C2 position is critical for enantioselective applications.

Properties

Molecular Formula

C18H33N3O3Si

Molecular Weight

367.6 g/mol

IUPAC Name

tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H33N3O3Si/c1-18(2,3)24-17(22)21-10-7-8-15(21)16-19-9-11-20(16)14-23-12-13-25(4,5)6/h9,11,15H,7-8,10,12-14H2,1-6H3

InChI Key

AJRMQGHLGQHHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring with a tert-butyl carbamate (Boc) protecting group.
  • Introduction of the imidazole ring bearing a 2-trimethylsilylethoxymethyl (SEM) protecting group on the nitrogen.
  • Coupling the imidazole moiety to the pyrrolidine at the 2-position.

The SEM group is a common protecting group for imidazoles, stable under various reaction conditions and removable under mild acidic conditions, facilitating selective functionalization of the imidazole nitrogen.

Preparation of Boc-Protected Pyrrolidine Intermediate

The starting point is often the synthesis of tert-butyl 2-pyrrolidinecarboxylate derivatives. These can be prepared by:

  • Reductive cyclization of aliphatic γ-nitroketones to form pyrroline N-oxides.
  • Subsequent organometallic addition to the pyrroline N-oxides, followed by reduction and Boc protection.

For example, reductive cyclization of γ-nitroketones followed by treatment with zinc and ammonium chloride yields pyrroline N-oxides, which upon reaction with organometallic reagents (e.g., ethyllithium) and oxidation yield pyrrolidine nitroxides. Boc protection is introduced using tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.

Imidazole Functionalization with SEM Protecting Group

The imidazole ring is functionalized by protecting the nitrogen with the 2-trimethylsilylethoxymethyl (SEM) group. This is achieved by:

  • Reacting imidazole with 2-(chloromethoxy)ethyl-trimethylsilane or related SEM chloride reagents.
  • The SEM group is introduced to the imidazole nitrogen under basic conditions (e.g., in the presence of imidazole or triethylamine as base).
  • This protection is crucial to prevent side reactions during subsequent coupling or C–H activation steps.

Coupling of Imidazole and Pyrrolidine Units

The key step involves linking the SEM-protected imidazole to the pyrrolidine ring at the 2-position. This can be accomplished by:

  • Using C–H activation methodologies that selectively functionalize the imidazole C-2 position.
  • Palladium-catalyzed C–H activation in the presence of pivalic acid as an additive facilitates the formation of the C–C bond between the imidazole and the pyrrolidine derivative.
  • The Boc group on the pyrrolidine nitrogen is stable under these conditions, allowing selective functionalization.

This convergent approach is atom-efficient and allows late-stage functionalization, which is advantageous for complex molecule synthesis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of pyrrolidine (Boc)2O, triethylamine, dichloromethane, RT >90 Standard carbamate protection
SEM protection of imidazole SEM chloride, base (imidazole/TEA), solvent (DCM/THF) 80-95 Protects imidazole nitrogen
C–H activation coupling Pd catalyst, pivalic acid additive, aryl dibromide, heat 60-85 Selective C-2 functionalization of imidazole

Full Research Findings

Stability and Functional Group Compatibility

  • The SEM group is well tolerated under palladium-catalyzed C–H activation conditions, as demonstrated in recent studies.
  • The Boc protecting group on pyrrolidine nitrogen remains intact during organometallic and C–H activation steps, enabling multi-step synthesis without premature deprotection.
  • The steric bulk of the tert-butyl group provides stability and solubility advantages in the final compound.

Analytical Characterization

  • Proton NMR spectroscopy confirms the presence of tert-butyl singlets (~1.5 ppm), methylene protons of the pyrrolidine ring, and characteristic signals for the SEM group (e.g., trimethylsilyl protons near 0 ppm).
  • Mass spectrometry and elemental analysis verify the molecular formula and purity.
  • The compound’s stereochemistry can be confirmed by 2D NMR techniques (COSY, HSQC, NOESY) after reduction of nitroxides to amines, if applicable.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Notes
1 Boc protection of pyrrolidine (Boc)2O, TEA, DCM, RT tert-butyl 2-pyrrolidinecarboxylate
2 SEM protection of imidazole nitrogen SEM chloride, base, solvent SEM-protected imidazole
3 Coupling via Pd-catalyzed C–H activation Pd catalyst, pivalic acid, heat Formation of C–C bond at imidazole C-2
4 Purification and characterization Chromatography, NMR, MS Pure target compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Notes

  • The SHELX program suite is widely used for refining crystallographic data of such compounds, ensuring accurate structural comparisons .
  • Orthogonal protection strategies remain a critical focus in optimizing heterocyclic scaffolds for synthetic and medicinal applications.

Biological Activity

Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, an imidazole ring, and a pyrrolidine moiety, leading to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H33N3O3Si
  • Molecular Weight : 367.6 g/mol

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can interact with metal ions, potentially inhibiting specific enzymes.
  • Modulation of Membrane Permeability : Its structure allows it to affect biological membranes, which may enhance or inhibit cellular processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed:

  • Cell Viability Reduction : The compound reduced cell viability in aggressive cancer lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 µM over three days .
  • In Vivo Efficacy : In xenograft models, the compound was administered at a dosage of 20 mg/kg and showed significant tumor growth inhibition compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylateContains bromine substituents on the imidazole ringPotentially enhanced biological activity due to halogen effects
Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylateLacks the trimethylsilylethoxymethyl groupSimpler structure may lead to different reactivity
Tert-butyl (S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylateStereochemistry differsChirality may influence biological activity

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

A systematic evaluation was performed on various cancer cell lines including colorectal and breast cancer types. The compound demonstrated a dose-dependent reduction in cell proliferation, confirming its role as a potential anticancer therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate?

The compound is synthesized via mixed anhydride intermediates. A representative method involves reacting carboxylic acid derivatives with isobutyl chloroformate in dichloromethane (CH₂Cl₂) using DIPEA as a base. After forming the mixed anhydride, nucleophilic substitution with 2-trimethylsilylethoxymethyl-protected imidazole derivatives is performed. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product with ~59% efficiency . Alternative routes employ Boc-protected pyrrolidine intermediates, with purification steps involving column chromatography under controlled temperatures to preserve stereochemical integrity .

Key Parameters Conditions Yield
SolventCH₂Cl₂
BaseDIPEA
PurificationFlash chromatography (silica gel)59%
Reaction Time2–24 hours (room temperature)

Q. Which spectroscopic techniques are critical for confirming the compound’s structural and stereochemical integrity?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., imidazole substitution patterns and Boc-protection sites). DEPT experiments resolve stereochemistry .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., 114–116°C for related analogs) .

Q. What are common intermediates in its synthesis?

Key intermediates include:

  • Mixed Anhydrides : Formed via reaction of carboxylic acids with isobutyl chloroformate/DIPEA .
  • Boc-Protected Pyrrolidine Derivatives : Serve as scaffolds for imidazole functionalization .
  • SEM-Protected Imidazoles : 2-Trimethylsilylethoxymethyl (SEM) groups stabilize reactive imidazole rings during coupling .

Advanced Research Questions

Q. How do reaction conditions (e.g., base, solvent) influence synthesis efficiency and purity?

  • Base Selection : DIPEA (Ev1) minimizes side reactions (e.g., epimerization) compared to triethylamine, which may promote racemization in stereosensitive steps .
  • Solvent Polarity : CH₂Cl₂ (low polarity) favors anhydride formation, while THF (higher polarity) accelerates nucleophilic substitution but risks Boc-group cleavage .
  • Temperature Control : Ice-cooled conditions (0°C) stabilize reactive intermediates, whereas room-temperature reactions reduce reaction time but increase impurity risks .

Q. What strategies mitigate decomposition during purification of sensitive intermediates?

  • Low-Temperature Chromatography : Reduces thermal degradation of SEM or Boc groups .
  • Acid/Base Wash Optimization : Sequential washing with 0.1 M HCl and saturated NaHCO₃ removes unreacted reagents while preserving acid-labile groups .
  • Lyophilization : Freeze-drying aqueous extracts minimizes hydrolysis of silyl ethers .

Q. How is this compound applied in hybrid Lewis acid/base catalysis?

The imidazole-pyrrolidine scaffold acts as a dual-functional catalyst in asymmetric synthesis. For example, the SEM-protected imidazole coordinates Lewis acidic metals (e.g., Zn²⁺), while the pyrrolidine’s tertiary amine facilitates enolate formation in carbonyl reactions. Catalytic activity is validated via kinetic studies (e.g., turnover frequency >50 h⁻¹) and enantiomeric excess (ee >90%) in model reactions .

Q. How can computational methods predict thermal stability under reaction conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally determine decomposition thresholds (e.g., onset at ~200°C). Coupled with density functional theory (DFT) calculations, these methods identify vulnerable bonds (e.g., SEM groups) and guide solvent selection (e.g., avoiding high-boiling solvents) .

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; ensure consistent solvent use.
  • Dynamic Processes : Rotameric equilibria in Boc groups may split signals; variable-temperature NMR clarifies exchange rates.
  • Impurity Profiling : HRMS identifies byproducts (e.g., de-Boc derivatives), while 2D NMR (COSY, HSQC) assigns unexpected peaks .

Data Contradictions and Validation

  • Yield Variability : Differences in yields (59% vs. 60% in Ev1/Ev9) arise from purification efficiency, not synthetic routes. Validate via internal standards or spiked recovery experiments.
  • Stereochemical Assignments : Conflicting NOESY data may indicate epimerization; use chiral HPLC or optical rotation ([α]D) for confirmation .

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